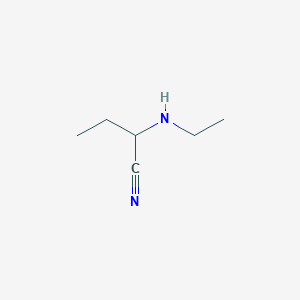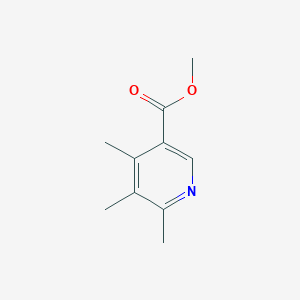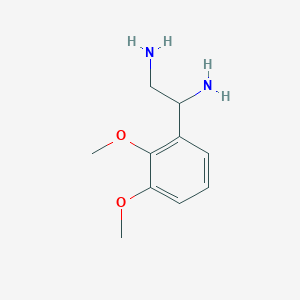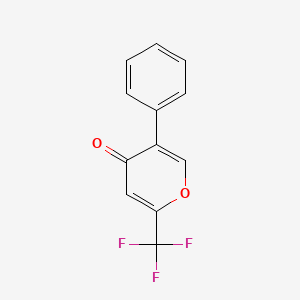
2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C12H7BrO2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where a bromine atom is substituted at the 2-position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione typically involves the bromination of phenyl-substituted cyclohexa-2,5-diene-1,4-dione. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of antiproliferative agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can trigger apoptosis (programmed cell death) through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylcyclohexa-2,5-diene-1,4-dione: Lacks the bromine substitution, resulting in different reactivity and biological activity.
2,5-Dibromocyclohexa-2,5-diene-1,4-dione: Contains two bromine atoms, leading to distinct chemical properties and applications.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Substituted with methoxy and hexyl groups, showing different biological activities.
Uniqueness
2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H7BrO2 |
|---|---|
Poids moléculaire |
263.09 g/mol |
Nom IUPAC |
2-(2-bromophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7BrO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7H |
Clé InChI |
GAAMRZOOFCKTTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=O)C=CC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2,4-Dichlorophenoxy)butanamido]benzoic acid](/img/structure/B12120340.png)


![4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B12120361.png)





![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)




